4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
Overview
Description
“4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid” is a chemical compound with the CAS Number: 485769-38-8 . It has a molecular weight of 303.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13NO4S/c17-15(18)12-5-7-13(8-6-12)21(19,20)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18)
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 303.34 . The InChI code provides a detailed description of the molecule’s structure .Scientific Research Applications
Usage in Food Science and Environmental Impact
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid and its derivatives, like benzoic acid, are significant in food science. They occur naturally in plant and animal tissues and are synthesized by microorganisms. These compounds serve as antibacterial and antifungal preservatives and flavoring agents in various products. Due to their widespread use, they are found in the environment, including water, soil, and air, leading to considerable human exposure (Del Olmo, Calzada, & Nuñez, 2017).
Catalysis and Organic Synthesis
In organic chemistry, these compounds are pivotal. For instance, the meta-C–H functionalization of benzoic acid derivatives, including this compound, is essential in drug molecule synthesis. This process, typically challenging due to the activation of meta-C–H bonds, has been facilitated by using transition-metal catalysis, offering new avenues for efficient synthesis (Li, Cai, Ji, Yang, & Li, 2016).
Pharmaceutical Research and Drug Development
In pharmaceutical research, understanding the thermodynamic phase behavior of compounds like benzoic acid is crucial. This knowledge aids in determining stability and solubility, which are key for drug design and development (Reschke, Zherikova, Verevkin, & Held, 2016).
Medicinal Chemistry and Metabolism
Metabolic studies of compounds structurally similar to this compound are significant in understanding drug metabolism. The investigation of the oxidative metabolism of related compounds in the human liver, which can lead to various metabolites, is an integral part of drug development and safety evaluation (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)12-5-7-13(8-6-12)21(19,20)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIMROLKEASOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357643 | |
Record name | 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485769-38-8 | |
Record name | 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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